Hydrogen Peroxide

Description

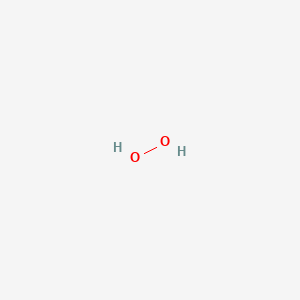

Structure

3D Structure

Properties

IUPAC Name |

hydrogen peroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O2/c1-2/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHAJPDPJQMAIIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O2 | |

| Record name | HYDROGEN PEROXIDE, AQUEOUS SOLUTION, STABILIZED, WITH MORE THAN 60% HYDROGEN PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19279 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN PEROXIDE, AQUEOUS SOLUTION, WITH NOT LESS THAN 20% BUT NOT MORE THAN 60% HYDROGEN PEROXIDE (STABILIZED AS NECESSARY) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN PEROXIDE, AQUEOUS SOLUTION, WITH NOT LESS THAN 8% BUT LESS THAN 20% HYDROGEN PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN PEROXIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN PEROXIDE (>60% SOLUTION IN WATER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0164 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | hydrogen peroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hydrogen_peroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020715 | |

| Record name | Hydrogen peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

34.015 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydrogen peroxide, aqueous solution, stabilized, with more than 60% hydrogen peroxide appears as a colorless liquid. Vapors may irritate the eyes and mucous membranes. Under prolonged exposure to fire or heat containers may violently rupture due to decomposition. Used to bleach textiles and wood pulp, in chemical manufacturing and food processing., Hydrogen peroxide, aqueous solution, with not less than 20% but not more than 60% hydrogen peroxide (stabilized as necessary) appears as colorless aqueous solution. Vapors may irritate the eyes and mucous membranes. Contact with most common metals and their compounds may cause violent decomposition, especially in the higher concentrations. Contact with combustible materials may result in spontaneous ignition. Prolonged exposure to fire or heat may cause decomposition and rupturing of the container. Used to bleach textiles and wood pulp, in chemical manufacturing and food processing., Hydrogen peroxide solution is the colorless liquid dissolved in water. Its vapors are irritating to the eyes and mucous membranes. The material, especially the higher concentrations, can violently decompose in contact with most common metals and their compounds. Contact with combustible materials can result in spontaneous ignition. Under prolonged exposure to fire or heat containers may violently rupture due to decomposition of the material. It is used to bleach textiles and wood pulp, in chemical manufacturing and food processing., Hydrogen peroxide, stabilized appears as a crystalline solid at low temperatures. Has a slightly pungent, irritating odor. Used in the bleaching and deodorizing of textiles, wood pulp, hair, fur, etc. as a source of organic and inorganic peroxides; pulp and paper industry; plasticizers; rocket fuel; foam rubber; manufacture of glycerol; antichlor; dyeing; electroplating; antiseptic; laboratory reagent; epoxidation; hydroxylation; oxidation and reduction; viscosity control for starch and cellulose derivatives; refining and cleaning metals; bleaching and oxidizing agent in foods; neutralizing agent in wine distillation; seed disinfectant; substitute for chlorine in water and sewage treatment. (EPA, 1998), Dry Powder; Liquid, Colorless liquid with a slightly sharp odor. [Note: The pure compound is a crystalline solid below 12 degrees F. Often used in an aqueous solution.]; [NIOSH], Liquid, COLOURLESS LIQUID., Colorless liquid with a slightly sharp odor., Colorless liquid with a slightly sharp odor. [Note: The pure compound is a crystalline solid below 12 °F. Often used in an aqueous solution.] | |

| Record name | HYDROGEN PEROXIDE, AQUEOUS SOLUTION, STABILIZED, WITH MORE THAN 60% HYDROGEN PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19279 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN PEROXIDE, AQUEOUS SOLUTION, WITH NOT LESS THAN 20% BUT NOT MORE THAN 60% HYDROGEN PEROXIDE (STABILIZED AS NECESSARY) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN PEROXIDE, AQUEOUS SOLUTION, WITH NOT LESS THAN 8% BUT LESS THAN 20% HYDROGEN PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN PEROXIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrogen peroxide (H2O2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrogen peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/515 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hydrogen peroxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROGEN PEROXIDE (>60% SOLUTION IN WATER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0164 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDROGEN PEROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/630 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrogen peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0335.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

302.4 °F at 760 mmHg (NTP, 1992), 306 °F at 760 mmHg ; 258 °F for concentrations greater than 52% (EPA, 1998), 150.2 °C, 141 °C (90%), 286 °F | |

| Record name | HYDROGEN PEROXIDE, AQUEOUS SOLUTION, WITH NOT LESS THAN 20% BUT NOT MORE THAN 60% HYDROGEN PEROXIDE (STABILIZED AS NECESSARY) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN PEROXIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrogen peroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydrogen peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/547 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROGEN PEROXIDE (>60% SOLUTION IN WATER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0164 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDROGEN PEROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/630 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrogen peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0335.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Miscible (NIOSH, 2023), Soluble in cold water, In water, 1X10+6 mgL at 25 °C, Very soluble in water, Miscible with water, Soluble in ether; insoluble in petroleum ether. Decomposed into water and oxygen by many organic solvents., For more Solubility (Complete) data for Hydrogen peroxide (6 total), please visit the HSDB record page., 1000 mg/mL at 25 °C, Solubility in water: miscible, Miscible | |

| Record name | HYDROGEN PEROXIDE, AQUEOUS SOLUTION, WITH NOT LESS THAN 20% BUT NOT MORE THAN 60% HYDROGEN PEROXIDE (STABILIZED AS NECESSARY) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN PEROXIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrogen peroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydrogen peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/547 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydrogen peroxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROGEN PEROXIDE (>60% SOLUTION IN WATER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0164 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hydrogen peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0335.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.11 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.463 at 32 °F 1.29/1.3 at 68F for concentrations greater than 52% (EPA, 1998) - Denser than water; will sink, 1.44 g/cu cm 25 °C, Density, solid: 1.71 g/cc, Contains 2.5-3.5% by wt of H2O2 = 8-12 vols oxygen. Colorless, slightly acid liquid. Density approximately 1.00 /3% solution Hydrogen Peroxide/, Contains 30% by wt of H2O2 = 100 vols oxygen. Colorless, colorless liquid. Density approximately 1.11. Miscible with water /30% solution Hydrogen Peroxide/, Relative density (water = 1): 1.4 (90%), 1.39 | |

| Record name | HYDROGEN PEROXIDE, AQUEOUS SOLUTION, WITH NOT LESS THAN 20% BUT NOT MORE THAN 60% HYDROGEN PEROXIDE (STABILIZED AS NECESSARY) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN PEROXIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrogen peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/547 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROGEN PEROXIDE (>60% SOLUTION IN WATER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0164 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDROGEN PEROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/630 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrogen peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0335.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.02 calculated (EPA, 1998) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 1 | |

| Record name | HYDROGEN PEROXIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN PEROXIDE (>60% SOLUTION IN WATER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0164 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 59.5 °F (NTP, 1992), 1 mmHg at 59.54 °F (EPA, 1998), 1.97 [mmHg], VP: 1 mm Hg at 15.3 °C, 1.97 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.2 (90%), 5 mmHg at 86 °F, (86 °F): 5 mmHg | |

| Record name | HYDROGEN PEROXIDE, AQUEOUS SOLUTION, WITH NOT LESS THAN 20% BUT NOT MORE THAN 60% HYDROGEN PEROXIDE (STABILIZED AS NECESSARY) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN PEROXIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrogen peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/515 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hydrogen peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/547 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROGEN PEROXIDE (>60% SOLUTION IN WATER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0164 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDROGEN PEROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/630 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrogen peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0335.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid, At low temperatures a crystalline solid /90% solution/, Colorless liquid ... [Note: The pure compound is a crystalline solid below 12 degrees F. Often used in an aqueous solution] | |

CAS No. |

7722-84-1, 12325-10-9 | |

| Record name | HYDROGEN PEROXIDE, AQUEOUS SOLUTION, STABILIZED, WITH MORE THAN 60% HYDROGEN PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19279 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN PEROXIDE, AQUEOUS SOLUTION, WITH NOT LESS THAN 20% BUT NOT MORE THAN 60% HYDROGEN PEROXIDE (STABILIZED AS NECESSARY) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN PEROXIDE, AQUEOUS SOLUTION, WITH NOT LESS THAN 8% BUT LESS THAN 20% HYDROGEN PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN PEROXIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrogen peroxide (H2O2), radical ion(1+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12325-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrogen peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7722-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrogen peroxide [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007722841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrogen peroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | hydrogen peroxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrogen peroxide (H2O2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrogen peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrogen peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrogen peroxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BBX060AN9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydrogen peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/547 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydrogen peroxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROGEN PEROXIDE (>60% SOLUTION IN WATER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0164 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDROGEN PEROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/630 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrogen peroxide, 90% | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/MXDBBA0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

31.3 °F (NTP, 1992), 31 to 40 °F for concentrations greater than 52% (EPA, 1998), -0.43 °C, -11 °C (90%), -39 °C (70%), 12 °F | |

| Record name | HYDROGEN PEROXIDE, AQUEOUS SOLUTION, WITH NOT LESS THAN 20% BUT NOT MORE THAN 60% HYDROGEN PEROXIDE (STABILIZED AS NECESSARY) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN PEROXIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrogen peroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydrogen peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/547 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydrogen peroxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROGEN PEROXIDE (>60% SOLUTION IN WATER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0164 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDROGEN PEROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/630 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrogen peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0335.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Ii. Biological and Physiological Roles of Hydrogen Peroxide

Hydrogen Peroxide as a Signaling Molecule in Cellular Processes

H₂O₂ participates in Reactive Oxygen Species (ROS) intracellular signaling, mediating physiological processes such as cell differentiation, proliferation, cellular metabolism, survival, and immune response mdpi.com. Its relatively longer lifespan and ability to diffuse across membranes, including through aquaporin channels, facilitate its function as a signaling molecule mdpi.commdpi.commdpi.com.

Mechanisms of Redox Signaling via this compound

Redox signaling involving H₂O₂ primarily occurs through the reversible oxidation of specific, redox-sensitive cysteine residues within target proteins nih.govmdpi.commdpi.comkuleuven.be. This oxidation can lead to the formation of unstable sulfenic acids (R-SOH), which can then be reduced or form disulfide bonds, altering protein conformation and activity mdpi.comkuleuven.befrontiersin.org. This mechanism provides a level of specificity in time and space required for signaling nih.gov. While some cysteines can be directly oxidized by H₂O₂, others require prior activation, often involving thiol-disulfide oxidoreductases (TDORs) or other redox-sensitive relays, including proteins initially identified for their antioxidant roles kuleuven.bemdpi.com.

Key protein targets of H₂O₂-mediated oxidation include transcription factors, protein tyrosine phosphatases (PTPs), and mitogen-activated protein kinases (MAPKs) nih.govmdpi.com. For instance, H₂O₂ can modulate the activity of NF-κB and Nrf2, transcription factors central to inflammatory and antioxidant responses, respectively nih.gov. The oxidation of cysteine residues in PTPs is a well-established mechanism by which H₂O₂ can transiently inhibit their activity, thereby influencing phosphorylation-dependent signaling pathways nih.gov.

This compound Perception and Transduction Pathways

Cells have developed sophisticated mechanisms to perceive and transduce H₂O₂ signals. The diffusion of H₂O₂ across cell membranes can be facilitated by specific aquaporin water channels, sometimes referred to as peroxyporins mdpi.commdpi.compnas.org. Once inside the cell, or even acting extracellularly, H₂O₂ can directly interact with sensor proteins containing susceptible cysteine residues nih.govkuleuven.be.

One proposed mechanism involves sensor-mediated signaling, where H₂O₂ preferentially activates a sensor protein, which then initiates a cascade of redox-dependent events leading to the activation or inactivation of specific processes sfrbm.org. This can involve redox relays, where the oxidative signal is passed from one protein to another kuleuven.be. Examples include signaling through peroxiredoxin redox relay complexes kuleuven.besfrbm.org. H₂O₂ can also interact with and modulate other signaling pathways, such as those involving calcium (Ca²⁺) and protein phosphorylation kuleuven.befrontiersin.orgfrontiersin.org. Research in organisms like the cyanobacterium Synechocystis has shown that H₂O₂ participates in the perception and transduction of stress signals, affecting the expression of stress-responsive genes, potentially through transmembrane stress-sensing histidine kinases oup.comoup.comnih.gov.

Role of this compound in Cell Proliferation and Differentiation

H₂O₂ plays a complex, often concentration-dependent, role in regulating cell proliferation and differentiation scientificarchives.comresearchgate.netkuleuven.be. At physiological concentrations, H₂O₂ can act as a signaling molecule promoting cell proliferation and differentiation scientificarchives.comresearchgate.net. For example, studies have indicated that H₂O₂ can stimulate the proliferation of human melanoblasts and the differentiation of melanocytes researchgate.net.

Conversely, higher, non-physiological concentrations of H₂O₂ can induce oxidative stress, leading to growth arrest or various forms of cell death, including apoptosis, autophagy, necrosis, and ferroptosis nih.govscientificarchives.com. The specific outcome can depend on the cell type and the severity of the oxidative insult scientificarchives.com. Research involving the expression of NADPH oxidase Nox1 has demonstrated that H₂O₂ can function as an intracellular mediator regulating cell growth and transformation, triggering genetic programs that alter the expression of genes related to the cell cycle and signal transduction pnas.org.

This compound in Immunity and Inflammatory Responses

H₂O₂ is a key player in both innate and adaptive immunity and inflammatory responses mdpi.comscientificarchives.comfrontiersin.orgnih.gov. Immune cells, particularly phagocytes like neutrophils and macrophages, produce significant amounts of ROS, including superoxide (B77818) which is rapidly converted to H₂O₂, during the respiratory burst as a defense mechanism against pathogens mdpi.comfrontiersin.orgnih.gov. H₂O₂ can be further utilized by enzymes like myeloperoxidase (MPO) to generate potent antimicrobial agents like hypochlorous acid (HOCl) frontiersin.org.

Beyond its direct antimicrobial activity, H₂O₂ acts as a signaling molecule in inflammation. It can modulate the function of proteins involved in inflammatory pathways through reversible thiol modifications nih.gov. The NF-κB pathway, a critical regulator of inflammatory gene expression, is known to be redox-sensitive and can be modulated by H₂O₂ nih.govnih.gov. H₂O₂ can also act as a chemoattractant for immune cells, guiding their recruitment to sites of injury or infection mdpi.comnih.govresearchgate.net. Studies in zebrafish larvae have shown that a tissue-scale gradient of H₂O₂ produced by wounded epithelium mediates leukocyte recruitment nih.gov.

This compound and Metabolic Regulation

H₂O₂ is involved in the regulation of cellular metabolism nih.govmdpi.comscientificarchives.com. It is a metabolite involved in numerous redox metabolism reactions nih.govdntb.gov.ua. H₂O₂ is recognized as a primary molecule in sensing, modulating, and signaling redox metabolism nih.govnih.gov. It has been proposed to have comparable importance to Ca²⁺ or ATP as a modulator in signaling and metabolism mdpi.com.

H₂O₂ can influence metabolic pathways through its interaction with redox-sensitive proteins, including enzymes involved in metabolic processes and transcription factors that regulate metabolic gene expression nih.govmdpi.com. For example, H₂O₂ generated by NADPH oxidases has been shown to regulate metabolic processes in tissues like the liver and adipose tissue mdpi.com. The balance between H₂O₂ production and scavenging is crucial for maintaining cellular homeostasis and preventing metabolic dysfunction ontosight.ai.

This compound Metabolism and Homeostasis in Biological Systems

Maintaining a delicate balance of H₂O₂ levels is essential for cellular vitality and proper signaling kuleuven.befrontiersin.org. Cellular systems tightly control the concentration of H₂O₂ in different subcellular compartments nih.govdntb.gov.ua. This homeostasis is achieved through a complex interplay of H₂O₂-producing enzymes and antioxidant defense systems that scavenge or detoxify H₂O₂ nih.govontosight.ai.

Major enzymatic sources of H₂O₂ include NADPH oxidases (NOXs) and the mitochondrial respiratory chain, as well as various oxidases nih.govmdpi.com. Superoxide dismutases (SODs) also contribute to H₂O₂ production by converting superoxide anions (O₂⁻•) to H₂O₂ nih.govmdpi.commdpi.com.

The removal of H₂O₂ is primarily carried out by antioxidant enzymes such as catalase (CAT), glutathione (B108866) peroxidases (GPXs), and peroxiredoxins (PRXs) nih.govnih.govmdpi.comontosight.ai. Catalase directly decomposes H₂O₂ into water and oxygen mdpi.commcgill.ca. GPXs utilize reduced glutathione (GSH) to convert H₂O₂ to water nih.govmdpi.com. PRXs are a family of peroxidases that reduce H₂O₂ and alkyl peroxides frontiersin.org. These enzymatic systems, along with non-enzymatic antioxidants, cooperate to maintain redox homeostasis nih.govontosight.ai.

The balance between H₂O₂ generation and elimination is crucial. Dysregulation of H₂O₂ metabolism, where levels exceed homeostatic concentrations, can lead to oxidative stress and contribute to various pathological conditions nih.govscientificarchives.comontosight.ai.

Enzymatic Production of this compound

This compound is generated through several enzymatic pathways within the cell, contributing to its diverse roles in signaling and metabolism.

Superoxide Dismutases (SODs) in this compound Generation

Superoxide dismutases (SODs) are a family of enzymes that catalyze the dismutation of superoxide radicals (O₂⁻) into oxygen (O₂) and this compound (H₂O₂). This reaction is a primary source of H₂O₂ in various cellular compartments where superoxide is produced.

NADPH Oxidases as Sources of this compound

The NADPH oxidase (NOX) family of enzymes are significant producers of reactive oxygen species, with their primary function being the generation of superoxide anion (O₂⁻) mdpi.comacs.org. These enzymes catalyze the transfer of electrons from NADPH to molecular oxygen, producing NADP⁺ and superoxide pnas.org. The superoxide then either spontaneously dismutates or is converted by superoxide dismutase into this compound mdpi.compnas.org. The NOX family consists of seven isoforms, and their activation often involves the assembly of cytosolic regulatory proteins with membrane-bound catalytic subunits to generate superoxide mdpi.com. Different NOX isoforms are located in various tissues and membrane compartments, contributing to the spatiotemporal organization of ROS signaling mdpi.com. Studies have shown that NOX-derived this compound plays roles in processes such as cellular proliferation, immune cell recruitment, and changes in cell shape mdpi.com. For instance, in vascular smooth muscle cells, angiotensin II stimulates an NADH/NADPH oxidase, leading to increased superoxide production and subsequent elevation of intracellular H₂O₂ levels, a process implicated in vascular hypertrophy nih.gov. Inhibition of this oxidase significantly reduces the Ang II-induced production of H₂O₂ nih.gov. In leukemia cells expressing mutant FLT3, NADPH oxidase-generated this compound has been shown to increase DNA damage and genomic instability nih.gov.

Amine Oxidases and Polyamine Degradation Pathways

Amine oxidases, including copper-containing amine oxidases and polyamine oxidases (PAOs), contribute to this compound production through the oxidative degradation of amines, particularly polyamines nih.govfrontiersin.org. Polyamines such as putrescine, spermidine, and spermine (B22157) are degraded by PAOs, yielding this compound and corresponding aminoaldehydes frontiersin.orgresearchgate.net. This enzymatic degradation is considered an important pathway for H₂O₂ generation frontiersin.org. In plants, apoplastic polyamine oxidase and the Arabidopsis polyamine oxidase 3 (AtPAO3) gene have been documented to contribute to H₂O₂ production dergipark.org.tr. Studies in tobacco cultured cells demonstrated that polyamine oxidase activity in the apoplast increased simultaneously with this compound levels, and inhibiting polyamine biosynthesis suppressed this compound production nih.gov. In animal cells, the oxidation of polyamines by polyamine oxidases can also produce this compound, which has been implicated in inducing programmed cell death nih.gov.

Peroxisomal this compound Production

Peroxisomes are oxidative organelles found in eukaryotic cells, and they are significant sites of intracellular this compound production wikipedia.orgoup.comkuleuven.be. Molecular oxygen frequently serves as a co-substrate in peroxisomal metabolic processes, leading to the formation of H₂O₂ wikipedia.org. Peroxisomes contain various oxidases that generate H₂O₂, including those involved in the β-oxidation of fatty acids, metabolism of L-hydroxy acids, D-amino acids, and polyamines kuleuven.be. For example, the first enzyme of the peroxisomal fatty acid β-oxidation system, FAD-containing acyl-CoA oxidase, introduces a double bond and transfers hydrogen atoms to molecular oxygen, yielding H₂O₂ diabetesjournals.org. In rat liver, peroxisomal oxidase activity can account for a substantial percentage of total oxygen consumption diabetesjournals.org. Peroxisomal H₂O₂ production is particularly notable in plant cells, where it is considered a major site of intracellular H₂O₂ generation oup.com. Enzymes like glycolate (B3277807) oxidase (GOX) in peroxisomes contribute significantly to H₂O₂ formation, with rates potentially much higher than those reported for chloroplasts and mitochondria oup.comusp.br. Increased expression of H₂O₂-generating peroxisomal fatty acyl-CoA oxidase has been observed in conditions like peroxisome proliferator-induced oncogenesis, contributing to increased oxidative stress capes.gov.br.

Chloroplast-mediated this compound Formation

Chloroplasts are also involved in the production of this compound, primarily through processes related to photosynthesis and photorespiration bibliotekanauki.ploup.com. The light-dependent reduction of oxygen in chloroplasts, known as the Mehler reaction, is one pathway leading to H₂O₂ formation oup.com. This involves the one-electron reduction of O₂ to superoxide (O₂⁻), which then forms H₂O₂ oup.com. Photorespiration, a metabolic pathway involving chloroplasts, peroxisomes, and mitochondria, is another significant source of H₂O₂ in plant leaves usp.brwikipedia.orgnih.gov. During photorespiration, H₂O₂ is produced in peroxisomes during the conversion of glycolate to glyoxylate (B1226380) wikipedia.org. Under conditions of decreased chloroplastic CO₂ concentration, photorespiration can become even more predominant in H₂O₂ generation nih.gov. Quantitative estimates suggest that photorespiratory H₂O₂ production can account for a large proportion of the total H₂O₂ formed in photosynthetic leaf cells, particularly under drought stress usp.brnih.gov. The production of H₂O₂ by chloroplasts increases with increasing light intensity and time of illumination oup.com.

Enzymatic Scavenging and Detoxification of this compound

Maintaining cellular redox homeostasis requires the efficient removal of excess this compound. Several enzymatic systems have evolved to scavenge and detoxify H₂O₂, preventing potential oxidative damage. The primary enzymes involved include catalases, peroxiredoxins, and glutathione peroxidases. nih.govmdpi.com

Catalases: Mechanisms and Biological Significance

Catalases (CAT) are tetrameric enzymes found in nearly all aerobic organisms that play a paramount role in mitigating oxidative stress by catalyzing the decomposition of this compound into water and oxygen. mdpi.comnih.gov This detoxification is particularly important in peroxisomes, major sites of H₂O₂ production from processes like fatty acid β-oxidation and photorespiration. mdpi.com

The mechanism of catalase action involves a highly efficient two-step process centered around a heme group containing an iron ion in the enzyme's active site. mdpi.com In the first step, one molecule of H₂O₂ oxidizes the ferric iron (Fe³⁺) in the heme group to a ferryl intermediate (Fe⁴⁺=O) and a porphyrin π-cation radical, releasing one molecule of water. This intermediate is known as Compound I. mdpi.com In the second step, a second molecule of H₂O₂ reduces Compound I back to the resting state of the enzyme, producing another molecule of water and one molecule of oxygen. mdpi.com

The high catalytic efficiency of catalase allows it to rapidly dismute large amounts of H₂O₂, making it a crucial defense against high levels of this ROS. mdpi.com Deficiency or malfunction of catalase has been linked to several age-associated degenerative diseases, highlighting its biological significance in maintaining cellular health and preventing oxidative damage. nih.gov

Peroxiredoxins (Prxs) in this compound Regulation